

Elucidation of the Molecular Structure of 3-Ethoxy-4-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethoxy-4-methoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural elucidation of **3-Ethoxy-4-methoxybenzaldehyde**, a key intermediate in the pharmaceutical and flavor industries. Through a detailed examination of its spectroscopic data and synthesis, this document serves as an in-depth resource for professionals engaged in chemical research and development.

Physicochemical Properties

3-Ethoxy-4-methoxybenzaldehyde, also known as O-ethylisovanillin, is a derivative of vanillin. It is a colorless solid at room temperature and finds application as a pharmaceutical intermediate.^[1] For instance, it may be used to synthesize Compound of Designation red 10 binding (CDr10b) for research in neuroinflammatory diseases.^{[1][2]}

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C ₁₀ H ₁₂ O ₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| CAS Number | 1131-52-8 | [3] |
| Melting Point | 51-53 °C | |
| Boiling Point | 155 °C / 10 mmHg | [1] |
| Appearance | White to tan powder, crystals, or chunks | |

Spectroscopic Analysis for Structural Elucidation

The structural confirmation of **3-Ethoxy-4-methoxybenzaldehyde** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of **3-Ethoxy-4-methoxybenzaldehyde** exhibits distinct signals corresponding to the aromatic protons, the aldehyde proton, and the protons of the ethoxy and methoxy groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|-------------------|-------------|-----------------------------------|
| 9.84 | s | 1H | -CHO |
| 7.43 | dd, J=8.2, 1.8 Hz | 1H | Ar-H |
| 7.41 | d, J=1.8 Hz | 1H | Ar-H |
| 6.98 | d, J=8.2 Hz | 1H | Ar-H |
| 4.18 | q, J=7.0 Hz | 2H | -OCH ₂ CH ₃ |
| 3.91 | s | 3H | -OCH ₃ |
| 1.48 | t, J=7.0 Hz | 3H | -OCH ₂ CH ₃ |

Note: Predicted spectral data based on typical chemical shifts. Actual values may vary slightly.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------------|
| 191.1 | C=O (Aldehyde) |
| 155.0 | C-O (Aromatic) |
| 149.5 | C-O (Aromatic) |
| 130.1 | C (Aromatic) |
| 126.8 | CH (Aromatic) |
| 111.9 | CH (Aromatic) |
| 110.0 | CH (Aromatic) |
| 64.5 | -OCH ₂ CH ₃ |
| 56.1 | -OCH ₃ |
| 14.7 | -OCH ₂ CH ₃ |

Note: Predicted spectral data based on typical chemical shifts. Actual values may vary slightly.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|----------------|-----------------------------|
| 2980-2850 | C-H Stretch | Aliphatic (Ethoxy, Methoxy) |
| 2820, 2720 | C-H Stretch | Aldehyde |
| 1685 | C=O Stretch | Aldehyde |
| 1590, 1510 | C=C Stretch | Aromatic Ring |
| 1260 | C-O Stretch | Aryl Ether |
| 1140 | C-O Stretch | Alkyl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **3-Ethoxy-4-methoxybenzaldehyde** would show a molecular ion peak ([M]⁺) at m/z = 180.

Proposed Fragmentation Pathway:

The fragmentation of the molecular ion can proceed through several pathways, with some of the most probable fragments listed below.

| m/z | Proposed Fragment Ion |
|-----|--|
| 180 | [C ₁₀ H ₁₂ O ₃] ⁺ (Molecular Ion) |
| 151 | [M - C ₂ H ₅] ⁺ |
| 152 | [M - C ₂ H ₄] ⁺ |
| 123 | [M - C ₂ H ₅ - CO] ⁺ |

Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

A common and efficient method for the synthesis of **3-Ethoxy-4-methoxybenzaldehyde** is through the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Experimental Protocol: Ethylation of Isovanillin

Materials:

- Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
- Bromoethane (or other ethylating agent)
- Sodium hydroxide (or another suitable base)
- Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
- Water (as solvent)

Procedure:

- Dissolve sodium hydroxide in water in a reaction flask.
- Add isovanillin, the phase-transfer catalyst, and bromoethane to the flask.
- Stir the mixture at room temperature (approximately 25°C) for a designated period (e.g., 4 hours).
- The product, **3-Ethoxy-4-methoxybenzaldehyde**, will precipitate as a solid.
- Collect the solid product by suction filtration.
- Wash the solid with water and dry to obtain the final product.

This method is reported to produce a high-purity product with a good yield.

Biological Significance and Potential Pathways

3-Ethoxy-4-methoxybenzaldehyde has been identified as a metabolite in the benzoquinone and 3-hydroxypropanoic acid pathway.[4] It is suggested to act as an electron donor and a substrate for fatty acid synthesis.[4] Furthermore, it has shown antiviral properties, specifically inhibiting the replication of the influenza virus in vitro by interfering with the viral RNA polymerase.[4]

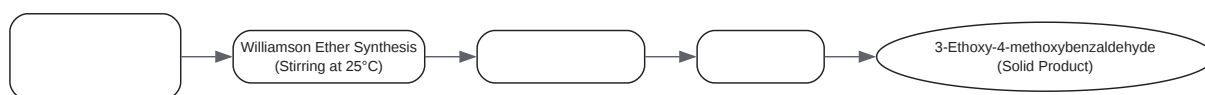
While a detailed signaling pathway for **3-Ethoxy-4-methoxybenzaldehyde** is not extensively documented, its role as a metabolite suggests its involvement in fundamental biochemical processes. It has been indicated as an optimal reactant with signal sequences from proteins involved in pathways like glycolysis and the pentose phosphate shunt.[4]

Visualizations

Chemical Structure

Caption: Chemical structure of **3-Ethoxy-4-methoxybenzaldehyde**.

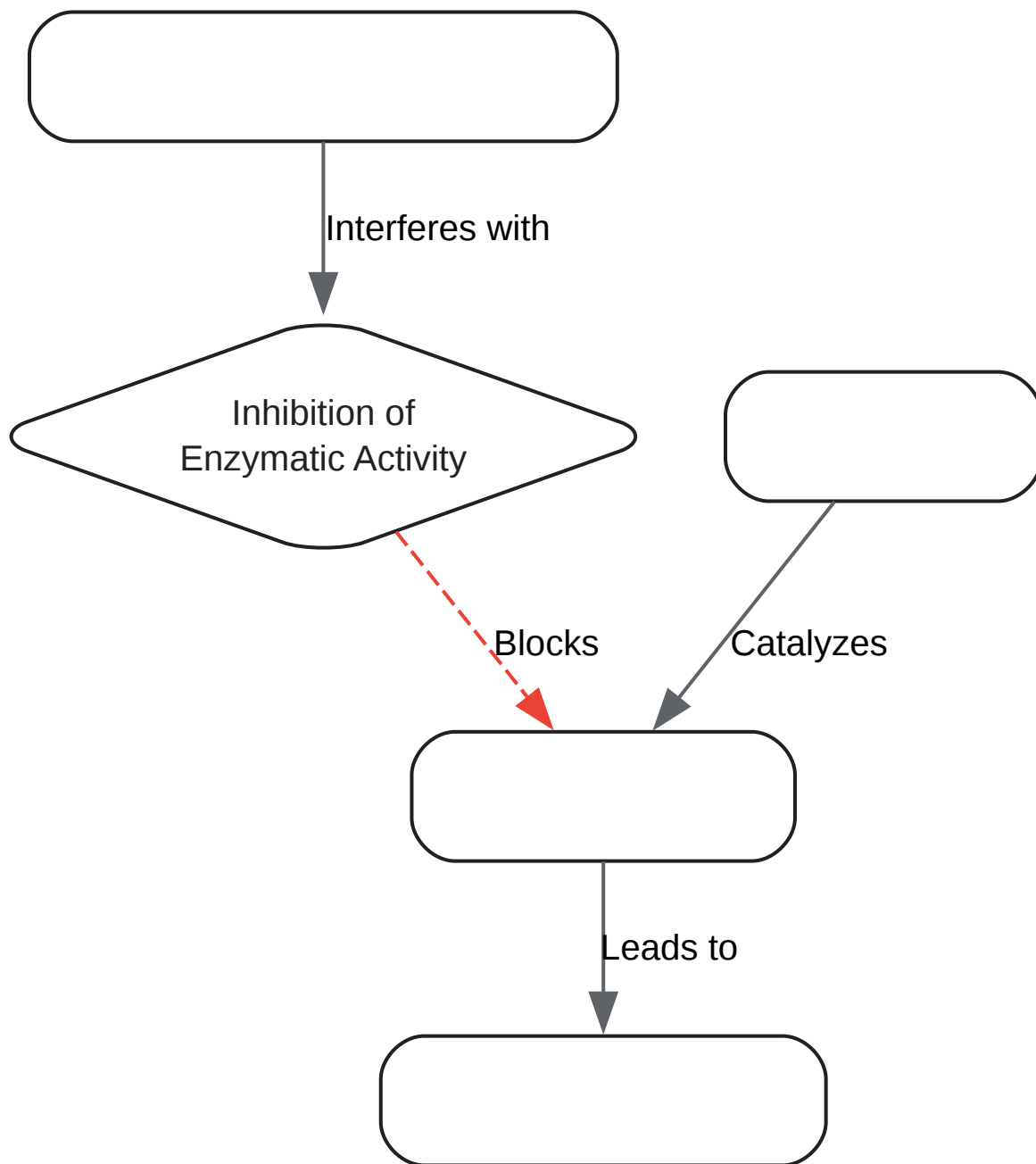
Synthesis Workflow



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Caption: Workflow for the synthesis of **3-Ethoxy-4-methoxybenzaldehyde**.

Proposed Antiviral Action Pathway



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Caption: Proposed mechanism of antiviral action.

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